6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
Overview
Description
6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid is a useful research compound. Its molecular formula is C18H16N2O6 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.10083623 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Fluorescence Studies and Oligodeoxyribonucleotides Hybridization
Several novel fluorophores, including derivatives of 6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid, have been synthesized for use in fluorescence studies. These compounds exhibit comparative fluorescence in various solvents and are used in labeling oligodeoxyribonucleotides. They demonstrate enhanced fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides, making them useful in genetic and molecular biology research (Singh & Singh, 2007).
2. Synthesis of Fluorescently Labeled Phosphoramidites
This compound has also been used in the synthesis of fluorescently labeled phosphoramidites. These compounds are attached to nucleosides and synthesized into labeled oligonucleotides. The labeled oligonucleotides exhibit significant fluorescence, which is essential in the study of DNA and RNA structures and functions (S. Singh & Ramendra K. Singh, 2006).
3. Biophysical Studies on Fluorescently Labeled Oligodeoxyribonucleotides
Further research into these fluorophore derivatives has led to their attachment to oligodeoxyribonucleotides, which show considerable fluorescence at very low concentrations. This application is significant in biophysical studies where precise detection and measurement of nucleic acid interactions are required (Shipra Singh, Pradeep Kumar, K. C. Gupta, & Ramendra K. Singh, 2007).
4. Applications in Organotin Chemistry
In organotin chemistry, derivatives of this compound have been used in synthesizing novel organotin carboxylates. These compounds exhibit unique structural and chemical properties useful in materials science and coordination chemistry (Xiao et al., 2019).
5. Exploration in Molecular Probes and Fluorescence Imaging
A nitronaphthalimide probe based on a derivative of this compound has been designed for fluorescence imaging of hypoxia in cancer cells. This application is significant in the field of medical diagnostics and cancer research, providing insights into tumor environments and potential therapeutic targets (Kumari et al., 2021).
Properties
IUPAC Name |
6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-15(22)7-2-1-3-10-19-17(23)12-6-4-5-11-14(20(25)26)9-8-13(16(11)12)18(19)24/h4-6,8-9H,1-3,7,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKZUQFLOYADL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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